molecular formula C12H14ClFN2O B6182327 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride CAS No. 2613385-97-8

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride

Cat. No.: B6182327
CAS No.: 2613385-97-8
M. Wt: 256.7
InChI Key:
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Description

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-fluorobenzaldehyde under acidic conditions to form the intermediate [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanone.

    Reduction: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme-related pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    3-Fluorobenzaldehyde: Another precursor used in the synthesis.

    [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanone: An oxidation product of the target compound.

Uniqueness

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is unique due to its specific combination of a pyrazole ring with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2613385-97-8

Molecular Formula

C12H14ClFN2O

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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